CGP52411

Pharmacokinetics Metabolism In Vivo Studies

CGP52411 (DAPH-1) is a uniquely dual-functional inhibitor combining EGFR kinase inhibition (IC50 0.3 μM) with the capacity to directly disrupt and reverse pathogenic Aβ42 amyloid aggregates—an activity absent in generic EGFR inhibitors. Its well-characterized selectivity profile (c-Src IC50 16 μM, PKC IC50 80 μM) enables confident target attribution at concentrations below 10 μM. Ideal for ovarian cancer in vitro studies using PEO1 and OVCAR3 cells, and for selective disruption of Aβ42 and Sup35 without affecting tau, α-synuclein, or PrP. Note rapid hepatic metabolism for in vivo design.

Molecular Formula C20H15N3O2
Molecular Weight 329.4 g/mol
CAS No. 157168-02-0
Cat. No. B129169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP52411
CAS157168-02-0
Synonyms4,5-dianilinophthalimide
CGP 52411
CGP 53353
CGP 54211
CGP-52411
CGP53353
DAPH1
Molecular FormulaC20H15N3O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)NC3=O)NC4=CC=CC=C4
InChIInChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)
InChIKeyIEQGCIBXRKUBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGP52411 (CAS 157168-02-0) for Scientific Procurement: Baseline Identity as a Selective EGFR Inhibitor and Anti-Amyloid Agent


CGP52411, also known as 4,5-dianilinophthalimide (DAPH-1) and registered under CAS 157168-02-0, is a phthalimide derivative characterized as an ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The compound demonstrates an in vitro IC50 of 0.3 μM against EGFR and additionally exhibits the capacity to inhibit and reverse the formation of Aβ42 fibril aggregates, a property associated with Alzheimer's disease research [2].

Why Substituting CGP52411 with a Generic EGFR Inhibitor Fails: Evidence for Functional Differentiation Beyond Kinase Inhibition


Substituting CGP52411 with a generic EGFR inhibitor is not scientifically equivalent due to its unique, dual-functional profile that combines kinase inhibition with the capacity to directly disrupt and reverse pathogenic amyloid aggregates. While many EGFR inhibitors can block EGF-stimulated cellular proliferation, CGP52411 demonstrates a mechanistically distinct anti-amyloid activity [1]. Furthermore, the compound's metabolic instability, characterized by rapid hepatic hydroxylation, represents a key differentiator from its more stable fluorinated analog (DAPH-2), directly influencing experimental design for in vivo studies [2].

Quantitative Differentiation of CGP52411 from Its Closest Analogs: A Comparative Evidence Guide for Scientific Selection


Differential Metabolic Stability: Why CGP52411 Requires Distinct Experimental Handling vs. DAPH-2

CGP52411 (DAPH-1) exhibits rapid hepatic metabolism in vivo, rendering it unsuitable for certain long-term or oral efficacy models without the use of its fluorinated analog. In contrast, the comparator DAPH-2 (4,5-bis(4-fluoroanilino)phthalimide) was specifically designed to block the hydroxylation pathway and demonstrates superior metabolic stability. This is a critical differentiator for researchers designing in vivo experiments [1].

Pharmacokinetics Metabolism In Vivo Studies Drug Discovery

Comparative Anti-Amyloid Activity: CGP52411 is Selective for Aβ42 and Sup35 Over Other Amyloidogenic Proteins

CGP52411 (DAPH-1) does not indiscriminately target all amyloids; its activity is selective. A direct head-to-head comparison shows that CGP52411 is ineffective against several amyloidogenic proteins, including tau and alpha-synuclein, while it potently antagonizes the yeast prion protein Sup35 and Aβ42. This selectivity is a key differentiating feature from broad-spectrum anti-amyloid agents [1].

Amyloid Prion Neurodegeneration Alzheimer's Disease

Quantitative Selectivity Profile: CGP52411's Affinity for EGFR vs. Off-Target Kinases

CGP52411's selectivity for EGFR is quantitatively defined by its IC50 values against off-target kinases. The compound demonstrates a 53-fold higher potency for EGFR compared to c-Src kinase and a 267-fold higher potency compared to PKC isozymes. This selectivity profile is more favorable than many pan-kinase inhibitors .

Kinase Selectivity EGFR c-Src PKC Off-Target Effects

Comparative Cellular Potency: CGP52411 vs. DAPH-2 in EGF-Stimulated Growth Inhibition

While both CGP52411 and its analog DAPH-2 inhibit EGF-stimulated cell growth, CGP52411 has been directly evaluated in ovarian carcinoma cell lines, demonstrating its utility in specific cancer models. This provides a quantitative benchmark for its cellular activity in a disease-relevant context [1].

Cellular Assay EGFR Signaling Proliferation Ovarian Cancer

Optimal Research Applications for CGP52411 Based on Differential Evidence


In Vitro Dissection of EGFR-Dependent Signaling in Ovarian Cancer Models

CGP52411 is the optimal choice for in vitro studies requiring selective inhibition of EGFR in ovarian cancer cell lines. Its demonstrated efficacy in reducing EGF-stimulated growth in PEO1 and OVCAR3 cells [1] validates its use in this specific disease context, which is not as well-established for its more stable analog DAPH-2.

Investigating Aβ42 and Sup35 Amyloidogenesis Without Tau or α-Synuclein Interference

For researchers needing a tool compound that selectively disrupts Aβ42 and the yeast prion Sup35 without affecting other common amyloidogenic proteins, CGP52411 is the only validated option. Its direct head-to-head profiling confirms inactivity against tau, alpha-synuclein, Ure2, and PrP [2], enabling precise pathway interrogation.

Short-Term Ex Vivo or In Vitro Studies Requiring Oral Bioactivity Potential

CGP52411 is suitable for experiments where the compound's inherent oral bioavailability is a desired characteristic for potential translational relevance, but where its rapid hepatic metabolism is not a limiting factor. This includes short-term ex vivo treatments or in vitro assays where metabolic clearance is not simulated [3].

Biochemical Assays Requiring a Defined EGFR-Selective Kinase Inhibition Window

CGP52411's well-characterized selectivity profile, with an IC50 of 0.3 μM for EGFR versus 16 μM for c-Src and 80 μM for PKC , makes it ideal for biochemical assays where off-target kinase inhibition must be minimized. This allows for confident attribution of observed effects to EGFR blockade at concentrations below 10 μM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP52411

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.